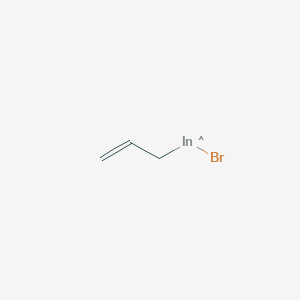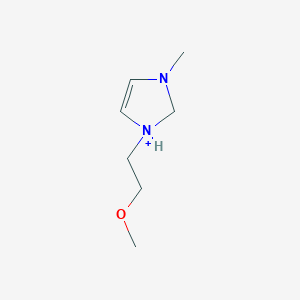
1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium is a compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and wide range of applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of an imidazole ring substituted with a methoxyethyl group and a methyl group, which imparts specific chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In catalytic applications, it facilitates the formation of reactive intermediates, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
1-(2-Phenoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.
1-(2-Methoxyethyl)-2,3-dimethylimidazolium chloride: Similar structure with an additional methyl group on the imidazole ring.
Uniqueness: 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium is unique due to its specific substitution pattern, which imparts distinct solubility and reactivity properties. Its methoxyethyl group enhances its solubility in organic solvents, making it suitable for various applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
174899-67-3 |
|---|---|
Fórmula molecular |
C7H15N2O+ |
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C7H14N2O/c1-8-3-4-9(7-8)5-6-10-2/h3-4H,5-7H2,1-2H3/p+1 |
Clave InChI |
YVXWWIPQSJWDAL-UHFFFAOYSA-O |
SMILES canónico |
CN1C[NH+](C=C1)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


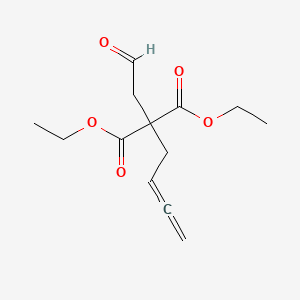
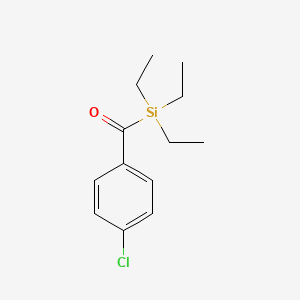

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
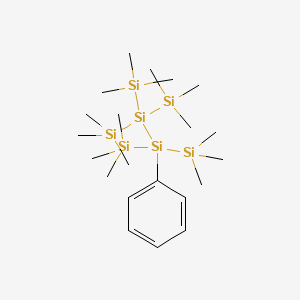
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
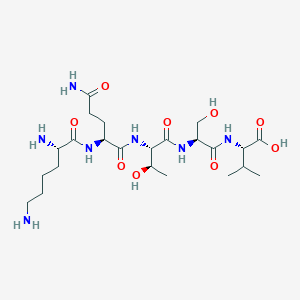
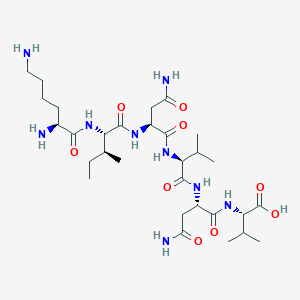
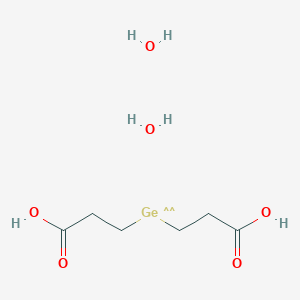
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
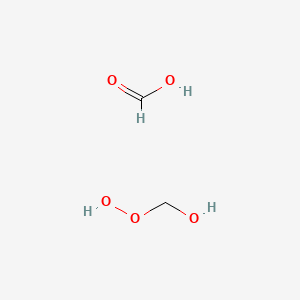

![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
